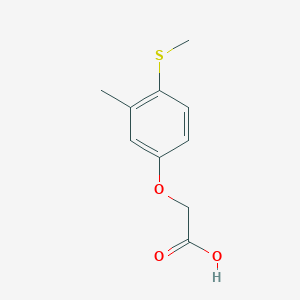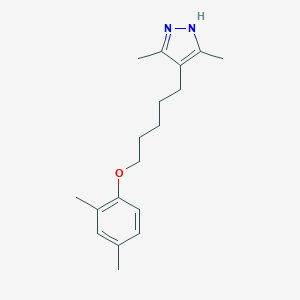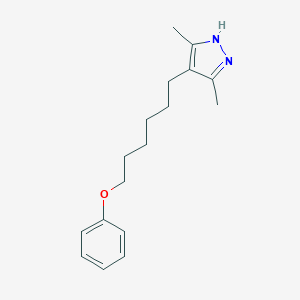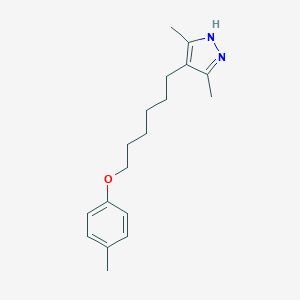
2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid
概要
説明
2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid is an organic compound that features a phenoxyacetic acid core with a methyl and a methylsulfanyl substituent on the aromatic ring
科学的研究の応用
2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of novel materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid typically involves the reaction of 3-methyl-4-methylsulfanylphenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-Methyl-4-methylsulfanylphenol, chloroacetic acid, base (e.g., sodium hydroxide)
Solvent: Aqueous or organic solvent (e.g., ethanol)
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but optimized for large-scale production with considerations for cost, safety, and environmental impact.
化学反応の分析
Types of Reactions
2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfone or sulfoxide derivatives
Reduction: Corresponding alcohol
Substitution: Nitro or halogenated derivatives
作用機序
The mechanism of action of 2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological targets.
類似化合物との比較
Similar Compounds
- 2-(4-Methylsulfanylphenoxy)acetic acid
- 2-(3-Methylphenoxy)acetic acid
- 2-(4-Methylphenoxy)acetic acid
Comparison
2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid is unique due to the presence of both a methyl and a methylsulfanyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from similar compounds that lack one of these groups.
特性
IUPAC Name |
2-(3-methyl-4-methylsulfanylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7-5-8(13-6-10(11)12)3-4-9(7)14-2/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAIXSIYKNHEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356395 | |
| Record name | AG-664/25003435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3364-88-3 | |
| Record name | AG-664/25003435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2,5-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396963.png)
![4-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396964.png)
![4-[4-(4-bromophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396965.png)
![4-[4-(4-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396967.png)
![4-[5-(2-bromophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396969.png)
![4-[5-(3-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396970.png)
![4-[5-(2,3-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396971.png)


![N-[(5E)-5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B396976.png)
![3,5-dimethyl-4-[5-(4-methylphenoxy)pentyl]-1H-pyrazole](/img/structure/B396977.png)

![4-[6-(2-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396980.png)
![4-[6-(4-fluorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396982.png)
